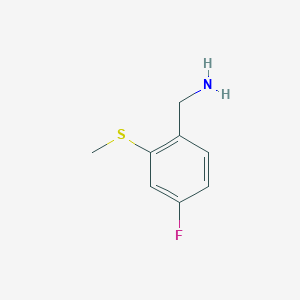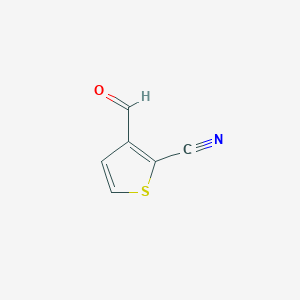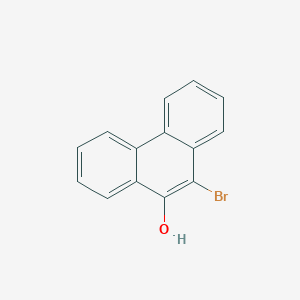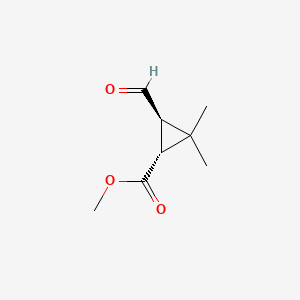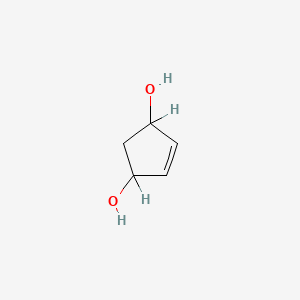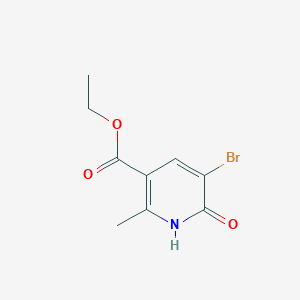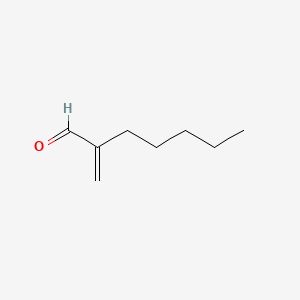
2-Methyleneheptan-1-al
货号 B3190368
CAS 编号:
4125-23-9
分子量: 126.2 g/mol
InChI 键: LDGVIXYITWDQFB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
2-Methyleneheptan-1-al is a chemical compound with the molecular formula C8H14O and a molecular weight of 126.1962 . It is also known by other systematic names such as Heptanal, 2-methylene .
Molecular Structure Analysis
The molecular structure of 2-Methyleneheptan-1-al is characterized by its molecular formula C8H14O . It has a stereochemistry described as achiral, meaning it does not exhibit chirality . The InChI key for this compound is LDGVIXYITWDQFB-UHFFFAOYSA-N .作用机制
属性
CAS 编号 |
4125-23-9 |
|---|---|
分子式 |
C8H14O |
分子量 |
126.2 g/mol |
IUPAC 名称 |
2-methylideneheptanal |
InChI |
InChI=1S/C8H14O/c1-3-4-5-6-8(2)7-9/h7H,2-6H2,1H3 |
InChI 键 |
LDGVIXYITWDQFB-UHFFFAOYSA-N |
SMILES |
CCCCCC(=C)C=O |
规范 SMILES |
CCCCCC(=C)C=O |
其他 CAS 编号 |
4125-23-9 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details


A 3-L three-neck flask fitted with an overhead stirrer and a condenser was charged with di-n-butylamine (33 g) and acetic acid (31 g). Formaldehyde solution in water (500 mL, 33%) was added and the resulting solution was heated to 50° C. with stirring. Heptanal (500 g) was fed in over about 1.5 hours. A slight exotherm was noticed during the feed. GC analysis showed the consumption of heptanal and the production of 2-methylene heptanal, and a conversion rate of about 95% after the feed was completed. The reaction was cooled to room temperature and the reaction mixture was poured into a separatory funnel and washed once with HCl solution (5%). The organic layer was then washed once with saturated sodium carbonate to provide crude 2-methylene heptanal (553 g), which was loaded into a 2-L stainless steel pressure reactor along with dicyclopentadiene (343 g). The pressure reactor was sealed and heated to 170° C. with stirring for two hours. The reaction was then cooled to room temperature. The resulting crude product was purified by distillation to yield 2-pentylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde (217 g).





Name
Synthesis routes and methods II
Procedure details


A 3-liter three-neck flask fitted with an overhead stirrer and condenser was charged with di-N-butyl amine (33 g, 0.25 mol) and acetic acid (31 g, 0.5 mol). Roughly 500 ml of 33% formaldehyde solution in water (178 g formaldehyde, 5.9 mol) was then added and the resulting solution was heated to 50° C. with stirring. After this temperature was reached heptanal (500 g, 4.3 mol) was fed in over about 1.5 h. A slight exotherm was noticed during the feed. Monitoring by GC showed the consumption of heptanal and the production of 2-methylene heptanal, finally reaching roughly 95% conversion after the addition was complete. The reaction mixture was allowed to cool to room temperature, poured into a separatory funnel, and washed once with 5% HCl solution. The organic layer was then washed once with saturated sodium carbonate, then taken directly on to the next step.
[Compound]
Name
di-N-butyl amine
Quantity
33 g
Type
reactant
Reaction Step One





Name
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


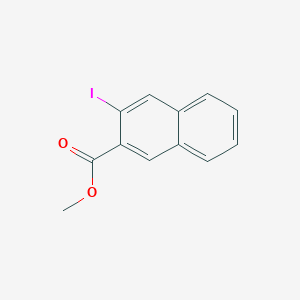
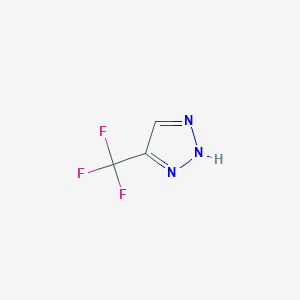
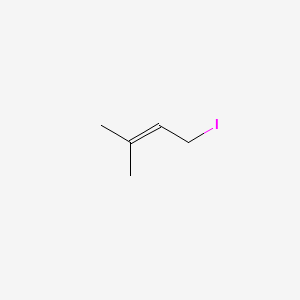
![Ethyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B3190326.png)
